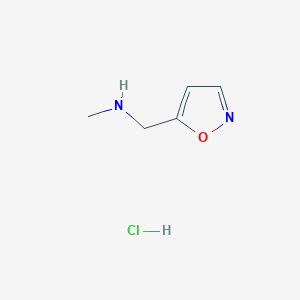
1,4-Dichlorotetrafluorobenzene
Overview
Description
1,4-Dichlorotetrafluorobenzene is a chemical compound with the molecular formula Cl2C6F4 . It is a derivative of benzene where two hydrogen atoms are replaced by chlorine atoms and four hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two chlorine atoms and four fluorine atoms attached to a benzene ring . For a more detailed analysis, it would be beneficial to refer to crystallographic data or computational chemistry studies .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, boiling point, and refractive index . More detailed properties such as vapor pressure and Henry’s Law constants are often estimated using predictive mathematical techniques .Scientific Research Applications
Synthesis of Fluorinated Compounds
- Synthesis of Dichlorotrifluorobenzenes : The synthesis of 1,2-dichlorotetrafluorobenzene and 1,2,4-trichlorotrifluorobenzene involves reactions of chlorine with tetrafluoro-1,4-benzodioxane and other fluorinated compounds at high temperatures, highlighting its role in producing fluorinated benzene derivatives (Nikul’shin et al., 2012).
Biodegradation Studies
- Degradation by Microbial Strains : Studies on the biodegradation of difluorobenzenes, including 1,4-dichlorotetrafluorobenzene, by the microbial strain Labrys portucalensis, shed light on the environmental breakdown of these compounds and their potential impact on ecosystems (Moreira et al., 2009).
Organic Chemistry and Catalysis
- Ammonolysis Reactions : Research shows that 1,3-dichlorotetrafluorobenzene can undergo ammonolysis, a chemical process where ammonia replaces fluorine atoms, which is significant in the field of organic synthesis (Selivanova et al., 2002).
- Use in Organometallic Chemistry : Fluorobenzenes like this compound are increasingly recognized as solvents for organometallic chemistry and catalysis due to their reduced ability to donate π-electron density, making them suitable for various reactions (Pike et al., 2017).
Material Science and Crystal Engineering
- Phosphorescent Co-crystal Assembly : this compound can be used to assemble organic phosphorescent co-crystals, demonstrating its utility in developing advanced materials (Gao et al., 2012).
Synthesis of Organic Compounds
- Synthesis of Polyfluorinated Compounds : It plays a role in synthesizing polyfluorinated organic compounds, serving as a building block for various chemical transformations (Sapegin & Krasavin, 2018).
Photocatalysis and Reaction Studies
- Photocatalyzed Reactions : Studies on benzylic fluorination have highlighted the potential of this compound in photocatalyzed reactions, offering insights into its role in organic synthesis (Bloom et al., 2014).
Electronic and Structural Analysis
- Electronic and Structural Properties : Research on fluorinated benzene derivatives, including this compound, involves studying their electronic properties and crystal structures, contributing to our understanding of their behavior in various applications (Pignotti et al., 2008).
Properties
IUPAC Name |
1,4-dichloro-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBUEVKHTMIROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454687 | |
| Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-62-5 | |
| Record name | Benzene, 1,4-dichloro-2,3,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3046038.png)
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3046041.png)




![Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-](/img/structure/B3046047.png)





![1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide](/img/structure/B3046060.png)
![(S)-8-(3,5-difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B3046061.png)
